molecular formula C17H19N3O2S B2598941 2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 893990-50-6

2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2598941
CAS No.: 893990-50-6
M. Wt: 329.42
InChI Key: XJAOLWOBTGMJHW-UHFFFAOYSA-N
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Description

2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

Recent studies have focused on the synthesis of novel derivatives incorporating the chemical structure of "2-((6-phenylpyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide" and their subsequent biological activity evaluation. For example, research conducted by Asmaa M. Fahim and Eman H. I. Ismael (2019) investigated the antimicrobial activity of new sulphonamide derivatives. These derivatives displayed significant antimicrobial properties, with certain compounds exhibiting high activity against various strains. Computational calculations were also performed to correlate the experimental findings with theoretical predictions, thus providing insights into the potential mechanisms of action (Fahim & Ismael, 2019).

Anticancer Agents

Another area of application is in the development of anticancer agents. A study by A. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity. These compounds were found to have selective cytotoxicity against certain human cancer cell lines, indicating their potential as anticancer agents. The structural elucidation and biological evaluation process provide a foundational approach for further drug development (Evren et al., 2019).

Structure-Activity Relationships

Investigations into the structure-activity relationships of compounds incorporating elements of the "this compound" structure have also been conducted. Markian M. Stec et al. (2011) explored the impact of various 6,5-heterocycles on the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This research aimed to improve the compounds' metabolic profiles, which is crucial for the development of effective therapeutic agents (Stec et al., 2011).

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16(18-11-14-7-4-10-22-14)12-23-17-9-8-15(19-20-17)13-5-2-1-3-6-13/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAOLWOBTGMJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.